molecular formula C5H5BClNO2 B1590558 4-Chloropyridin-3-ylboronic acid CAS No. 452972-10-0

4-Chloropyridin-3-ylboronic acid

Cat. No. B1590558
M. Wt: 157.36 g/mol
InChI Key: IMEPMEDDZNANPY-UHFFFAOYSA-N
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Description

4-Chloropyridin-3-ylboronic acid is a chemical compound that has gained significant attention in the field of chemistry and pharmaceuticals. It has a molecular formula of C5H5BClNO2 .


Synthesis Analysis

The synthesis of 4-Chloropyridin-3-ylboronic acid involves the use of potassium carbonate and bis-triphenylphosphine-palladium (II) chloride in 1,4-dioxane and water at 80℃ for 3 hours . The reaction is carried out under an inert atmosphere .


Chemical Reactions Analysis

Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them. An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .

Scientific Research Applications

Self-Assembly and Material Science

4-Chloropyridin-3-ylboronic acid has been explored in the self-assembly and exfoliation of molecular solids. A study by Fornasari et al. (2018) demonstrated the self-assembly of 4-pyridinylboronic acid into tetrameric macrocycles via B–N bond formation, leading to materials that can be exfoliated into thinner sheets. This process was elucidated using techniques such as Fourier transform infrared spectroscopy, transmission electron microscopy, and atomic force microscopy, underscoring the potential of 4-Chloropyridin-3-ylboronic acid derivatives in the development of novel material structures Fornasari et al., 2018.

Luminescence and Sensing

The compound has also been integrated into systems for selective sensitization of luminescence. Park et al. (2014) designed triarylboron-functionalized dipicolinic acids, demonstrating their effectiveness in selectively sensitizing the emissions of Eu(III) and Tb(III) ions with high quantum efficiency upon excitation. This indicates the potential of 4-Chloropyridin-3-ylboronic acid derivatives in developing luminescent materials and sensors Park et al., 2014.

Analytical Chemistry

In analytical chemistry, derivatives of 4-Chloropyridin-3-ylboronic acid have been utilized for glucose quantification in physiological conditions. Boduroglu et al. (2005) identified 3-Pyridinylboronic acid as a key sensing element for reversible sugar complexation in aqueous solutions, demonstrating its utility in a simple colorimetric titration of glucose. This research highlights the potential of 4-Chloropyridin-3-ylboronic acid in developing non-invasive glucose monitoring systems Boduroglu et al., 2005.

Organic Synthesis and Drug Discovery

Furthermore, 4-Chloropyridin-3-ylboronic acid and its derivatives have been employed in the synthesis of complex organic molecules and potential drug candidates. For example, Zhang et al. (2005) identified a novel apoptosis inducer, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, through high-throughput screening, which was found to be active against several cancer cell lines. This study underscores the role of 4-Chloropyridin-3-ylboronic acid derivatives in the discovery and development of new therapeutic agents Zhang et al., 2005.

Safety And Hazards

4-Chloropyridin-3-ylboronic acid is classified as a warning class chemical. It has several precautionary statements associated with it, including P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes), among others .

properties

IUPAC Name

(4-chloropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BClNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEPMEDDZNANPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00476862
Record name 4-Chloropyridin-3-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloropyridin-3-ylboronic acid

CAS RN

452972-10-0
Record name B-(4-Chloro-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=452972-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloropyridin-3-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloropyridine-3-boronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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